molecular formula C12H15NO4S B2674089 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 795290-99-2

2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid

Cat. No. B2674089
M. Wt: 269.32
InChI Key: GAOPNWVXKCJECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 795290-99-2 . It has a molecular weight of 269.32 . The compound is also known as DAPT.


Molecular Structure Analysis

The IUPAC name for this compound is "2-({2-[(2-methoxyethyl)amino]-2-oxoethyl}sulfanyl)benzoic acid" . The InChI code for this compound is "1S/C12H15NO4S/c1-17-7-6-13-11(14)8-18-10-5-3-2-4-9(10)12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)" . This information can be used to draw the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available sources .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid and its derivatives play a significant role in the synthesis of various pharmacologically active compounds. For instance, studies have explored alternative approaches for synthesizing compounds like 2-methoxy-4-(methylsulfanyl)benzoic acid, highlighting its importance as an intermediate in the preparation of cardiotonic drugs such as Sulmazole and Isomazole. These synthetic routes are crucial for developing efficient, scalable production methods for drug intermediates, emphasizing the compound's utility in medicinal chemistry (D. Lomov, 2019).

Antibacterial Applications

Research into derivatives of 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid has led to the discovery of compounds with potent and selective activities against specific pathogens. One study demonstrated the synthesis of a series of carbamates derived from a structurally related scaffold, showing remarkable in vitro efficacy against Helicobacter pylori, a significant cause of gastric ulcers and cancer. These findings underscore the potential for developing new antibacterial agents based on this chemical framework, offering hope for treating infections resistant to existing antibiotics (D. Carcanague et al., 2002).

Plant Growth Regulation

In the agricultural sector, benzoic acid derivatives, including those related to 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid, have been studied for their ability to induce stress tolerance in plants. Research has shown that compounds like benzoic acid can effectively induce tolerance to various stresses, such as heat, drought, and chilling, in crops like beans and tomatoes. This regulatory role highlights the compound's potential application in improving crop resilience to environmental stresses, contributing to enhanced agricultural productivity (T. Senaratna et al., 2004).

Enzyme Catalysis Studies

The compound and its related structures have been instrumental in studying enzyme mechanisms, such as in the case of dicamba monooxygenase. This enzyme, which plays a role in the biodegradation of the herbicide dicamba, utilizes a Rieske nonheme oxygenase to catalyze oxidative demethylation. Understanding the enzyme's structure and function can inform the development of bioremediation strategies and contribute to the design of environmentally friendly herbicides (Razvan V. Dumitru et al., 2009).

Food Preservation and Safety

Benzoic acid and its derivatives, akin to 2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid, serve as preservatives and flavoring agents in food and cosmetic products. Their antibacterial and antifungal properties help extend shelf life and ensure product safety. However, their widespread use has raised concerns regarding human exposure and potential health effects, emphasizing the need for ongoing research into their safety and regulatory guidelines (A. D. del Olmo et al., 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-7-6-13-11(14)8-18-10-5-3-2-4-9(10)12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPNWVXKCJECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid

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